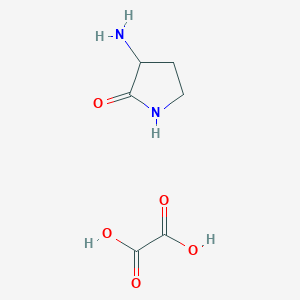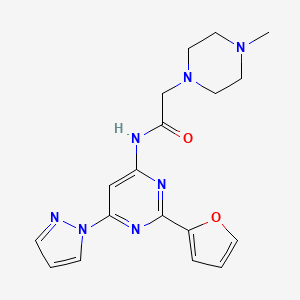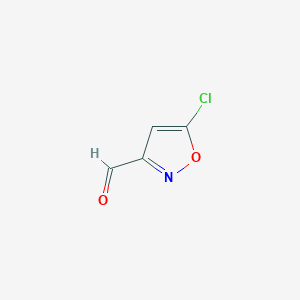
5-Chloroisoxazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroisoxazole-3-carbaldehyde is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(benzo[d][1,3]dioxol-5-yl)-5-chloroisoxazole with nucleophiles such as 2-methylpropan-2-amine . The reaction is carried out in a mixture of petroleum ether and ethyl acetate, which serves as the eluent for chromatography.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed isomerization processes. For instance, FeCl2-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, followed by reaction with nucleophiles, is a rapid and efficient method . This process can be scaled up for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 5-Chloroisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted isoxazole derivatives .
科学的研究の応用
5-Chloroisoxazole-3-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism by which 5-Chloroisoxazole-3-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the electron-withdrawing chlorine atom and the electron-donating isoxazole ring. These features enable the compound to participate in nucleophilic and electrophilic reactions, facilitating the formation of diverse chemical products .
類似化合物との比較
- 5-Bromoisoxazole-3-carbaldehyde
- 5-Iodoisoxazole-3-carbaldehyde
- 5-Fluoroisoxazole-3-carbaldehyde
Comparison: Compared to its analogs, 5-Chloroisoxazole-3-carbaldehyde is unique due to its balanced reactivity and stability. The chlorine atom provides an optimal balance between electron-withdrawing and steric effects, making it a versatile intermediate for various synthetic applications .
特性
IUPAC Name |
5-chloro-1,2-oxazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2/c5-4-1-3(2-7)6-8-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYULBTPXQUOTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
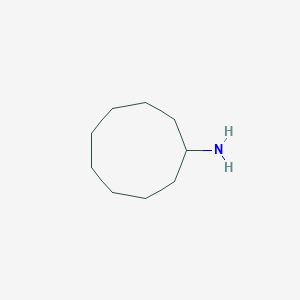
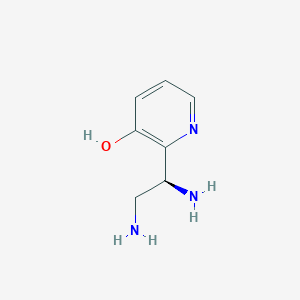

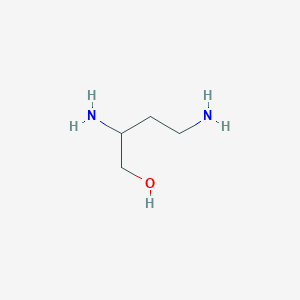
![1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one](/img/structure/B15224117.png)
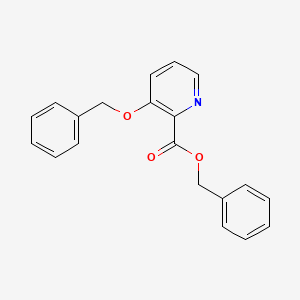
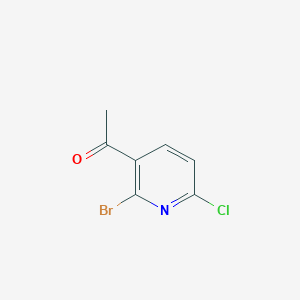
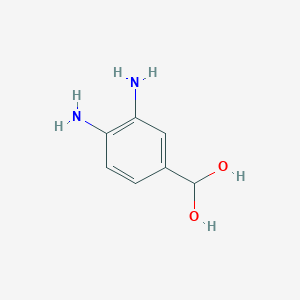
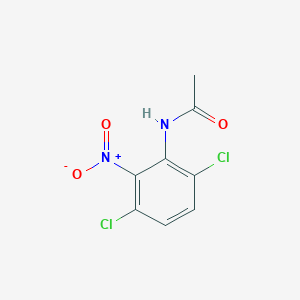
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)

